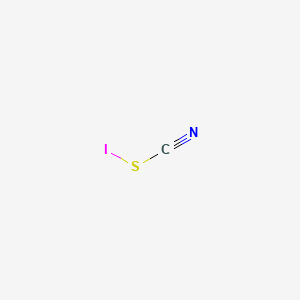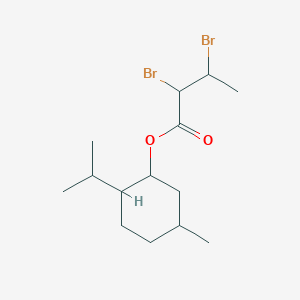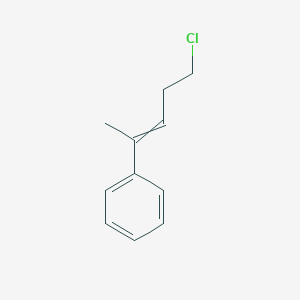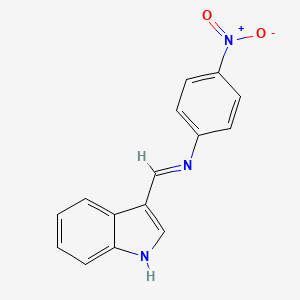
Iodine thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodine thiocyanate is a chemical compound with the formula ISCN. It is an organoiodine compound that features a thiocyanate group bonded to an iodine atom. This compound is known for its unique reactivity and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iodine thiocyanate can be synthesized through the reaction of iodine with thiocyanate salts. One common method involves the reaction of iodine with potassium thiocyanate in an aqueous solution. The reaction proceeds as follows: [ I_2 + KSCN \rightarrow ISCN + KI ]
Industrial Production Methods: Industrial production of this compound typically involves the same reaction but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The reaction is usually carried out in a controlled environment to prevent contamination and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions: Iodine thiocyanate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can also be reduced under specific conditions to yield different compounds.
Substitution: this compound can participate in substitution reactions where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used to replace the thiocyanate group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce iodine and thiocyanate ions, while reduction can yield iodide and thiocyanate ions.
Aplicaciones Científicas De Investigación
Iodine thiocyanate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: this compound is used in various biological assays and experiments.
Industry: this compound is used in the production of certain chemicals and materials.
Mecanismo De Acción
The mechanism of action of iodine thiocyanate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the uptake of iodide ions by the thyroid gland, affecting thyroid hormone synthesis. This is due to its structural similarity to iodide ions, allowing it to compete for transport by the sodium/iodide symporter.
Comparación Con Compuestos Similares
- Cyanogen iodide (ICN)
- Iodine azide (IN3)
- Potassium thiocyanate (KSCN)
- Sodium thiocyanate (NaSCN)
Propiedades
Número CAS |
105918-65-8 |
|---|---|
Fórmula molecular |
CINS |
Peso molecular |
184.99 g/mol |
Nombre IUPAC |
iodo thiocyanate |
InChI |
InChI=1S/CINS/c2-4-1-3 |
Clave InChI |
LOMPYPGVYNRXCJ-UHFFFAOYSA-N |
SMILES canónico |
C(#N)SI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)](/img/structure/B14327813.png)

![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)





![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)



![Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]-](/img/structure/B14327906.png)

